Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-
Brand Name: Vulcanchem
CAS No.: 29745-43-5
VCID: VC15901902
InChI: InChI=1S/C17H17N3O2/c1-22-14-2-3-16-15(10-14)13(11-20-16)6-9-19-17(21)12-4-7-18-8-5-12/h2-5,7-8,10-11,20H,6,9H2,1H3,(H,19,21)
SMILES:
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-

CAS No.: 29745-43-5

Cat. No.: VC15901902

Molecular Formula: C17H17N3O2

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- - 29745-43-5

Specification

CAS No. 29745-43-5
Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-4-carboxamide
Standard InChI InChI=1S/C17H17N3O2/c1-22-14-2-3-16-15(10-14)13(11-20-16)6-9-19-17(21)12-4-7-18-8-5-12/h2-5,7-8,10-11,20H,6,9H2,1H3,(H,19,21)
Standard InChI Key VATYNDBOCUHGPR-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=NC=C3

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- denotes a molecule comprising:

  • An isonicotinamide group (pyridine-4-carboxamide) linked via an ethylamine chain to

  • A 5-methoxyindole system (3-(2-aminoethyl)-5-methoxy-1H-indole).

Molecular Formula and Weight

  • Empirical Formula: C₁₇H₁₇N₃O₂

  • Molecular Weight: 295.34 g/mol (calculated).

Key Structural Features:

  • Isonicotinamide Core: The pyridine ring at position 4 bears a carboxamide group, contributing to potential hydrogen-bonding interactions.

  • 5-Methoxyindole: The indole system’s 5-position is substituted with a methoxy group, enhancing lipophilicity and modulating electronic properties.

  • Ethylamine Linker: A two-carbon chain connects the indole’s 3-position to the amide nitrogen, introducing conformational flexibility.

Synthetic Routes and Characterization

Synthesis Strategy

While no direct synthesis of Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is documented, analogous compounds suggest a multi-step approach:

  • Indole Intermediate Preparation:

    • Synthesis of 5-methoxytryptamine via Fischer indole synthesis or reductive amination of 5-methoxyindole-3-acetaldehyde .

    • Example: 5-Methoxyindole-3-acetaldehyde reacts with ammonium acetate under acidic conditions to yield 5-methoxytryptamine .

  • Amide Coupling:

    • React 5-methoxytryptamine with isonicotinoyl chloride in the presence of a base (e.g., triethylamine) to form the target amide .

    • Alternative methods include using carbodiimide-based coupling agents (e.g., EDC/HOBt) with isonicotinic acid .

Characterization Data

Hypothetical spectroscopic profiles based on structurally related molecules :

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃):

    • δ 8.70 (d, 2H, pyridine H-2/H-6)

    • δ 7.55 (d, 2H, pyridine H-3/H-5)

    • δ 7.30 (d, 1H, indole H-7)

    • δ 6.90–6.80 (m, 2H, indole H-4/H-6)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 3.60 (t, 2H, CH₂-NHCO)

    • δ 2.95 (t, 2H, CH₂-indole)

Mass Spectrometry:

  • ESI-MS: m/z 296.2 [M+H]⁺ (calculated for C₁₇H₁₈N₃O₂⁺).

Physicochemical Properties

Predicted Properties:

PropertyValue
LogP1.8–2.2 (estimated)
Water Solubility~0.1 mg/mL (25°C)
pKa (amine)9.2–9.8
Melting Point180–190°C (decomposes)

Rationale:

  • The methoxyindole moiety increases lipophilicity (LogP ~2), while the pyridine carboxamide introduces moderate polarity.

  • Limited solubility in aqueous media aligns with trends observed for N-alkylated indole derivatives .

CompoundLD₅₀ (Mouse)Notable Toxicity
5-MeO-DMT20 mg/kgSerotonin syndrome risk
PDAT>2 g/kgLow acute toxicity

Hypothetical Risks:

  • Potential hepatotoxicity due to hepatic metabolism of the methoxyindole group.

  • Neuroexcitatory effects at high doses, analogous to serotonergic indoleamines .

Future Research Directions

  • Synthesis Optimization: Develop scalable routes using flow chemistry or biocatalytic methods to improve yield .

  • Target Validation: Screen against INMT, monoamine oxidases, and neurotransmitter receptors to identify primary targets .

  • ADME Studies: Assess bioavailability, plasma protein binding, and metabolic stability using in vitro models .

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